molecular formula C11H15NO3 B1604252 [6-(Oxan-4-yloxy)pyridin-3-yl]methanol CAS No. 906352-79-2

[6-(Oxan-4-yloxy)pyridin-3-yl]methanol

Cat. No.: B1604252
CAS No.: 906352-79-2
M. Wt: 209.24 g/mol
InChI Key: UTEOAQJLPJOMJS-UHFFFAOYSA-N
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Description

[6-(Oxan-4-yloxy)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol It is characterized by the presence of a pyridine ring substituted with a methanol group and an oxane (tetrahydropyran) moiety

Preparation Methods

The synthesis of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypyridine and 4-hydroxytetrahydropyran.

    Reaction Conditions: The hydroxyl groups of the starting materials are protected using suitable protecting groups to prevent unwanted side reactions.

    Coupling Reaction: The protected intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the desired product.

    Deprotection: The protecting groups are removed under mild conditions to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

[6-(Oxan-4-yloxy)pyridin-3-yl]methanol: undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution Reagents: Alkyl halides, acyl chlorides

Major products formed from these reactions include aldehydes, carboxylic acids, piperidine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

[6-(Oxan-4-yloxy)pyridin-3-yl]methanol: has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an intermediate in the synthesis of drug candidates.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [6-(Oxan-4-yloxy)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

[6-(Oxan-4-yloxy)pyridin-3-yl]methanol: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[6-(oxan-4-yloxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-8-9-1-2-11(12-7-9)15-10-3-5-14-6-4-10/h1-2,7,10,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEOAQJLPJOMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640291
Record name {6-[(Oxan-4-yl)oxy]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-79-2
Record name {6-[(Oxan-4-yl)oxy]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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